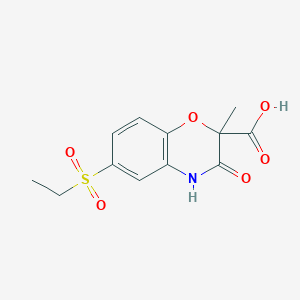![molecular formula C22H24FN3O2S2 B2635042 8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932496-97-4](/img/structure/B2635042.png)
8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the structure of 1,4,8-triazaspiro[4.5]decane are part of a larger class of compounds known as spirocyclic compounds . These compounds are characterized by two or more cyclic structures of different sizes sharing a single atom .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a spirocyclic core, with various substituents attached to the core . The exact structure would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on the specific substituents and their positions. Some general properties include a density of around 1.2±0.1 g/cm3, boiling point of around 593.9±50.0 °C at 760 mmHg, and a molar refractivity of around 110.0±0.4 cm3 .Scientific Research Applications
Antipsychotic Agent Research
Compounds related to 8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene have been studied for their potential antipsychotic properties. For instance, derivatives have demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. One such study explored the antipsychotic potential of these compounds, highlighting their ability to suppress behaviors predictive of antipsychotic efficacy with a reduced propensity for neurological side effects, suggesting their potential in treating psychosis with fewer side effects compared to traditional medications (Wise et al., 1985).
Chemical Synthesis and Structural Analysis
Research has also focused on the chemical synthesis and structural analysis of similar compounds. For example, studies on nucleophilic substitution reactions leading to the transformation of piperidine to pyrrolidine rings at elevated temperatures have been documented. This research contributes to the understanding of chemical reaction mechanisms and provides insights into the synthesis of novel compounds (Ambrožič et al., 1998).
Receptor Agonist Development
Another area of research involves the development of receptor agonists. Compounds with structural similarities to 8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene have been synthesized and optimized as ligands for specific human receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These studies are crucial for discovering new therapeutic agents that can modulate receptor activity for treating various disorders (Röver et al., 2000).
Material Science Applications
In material science, derivatives of this compound have been explored for their potential applications in creating novel materials. For instance, research on ultrasound-assisted synthesis of urea derivatives provides insights into environmentally friendly and efficient synthesis methods, contributing to the development of new materials with potential applications in various industries (Velupula et al., 2021).
Mechanism of Action
properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-2-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S2/c1-2-16-29-21-20(17-6-4-3-5-7-17)24-22(25-21)12-14-26(15-13-22)30(27,28)19-10-8-18(23)9-11-19/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGABWHGEVOUVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


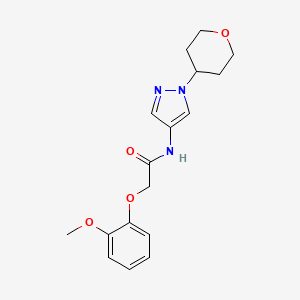

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)
![Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2634965.png)
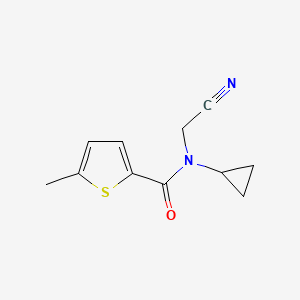
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)
![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)
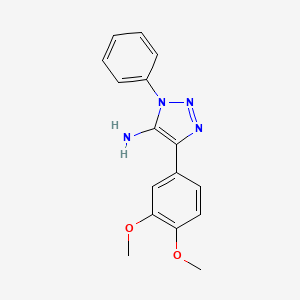
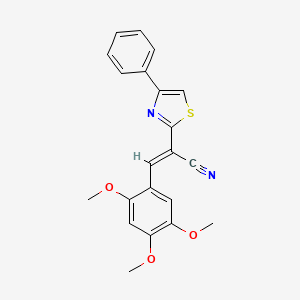
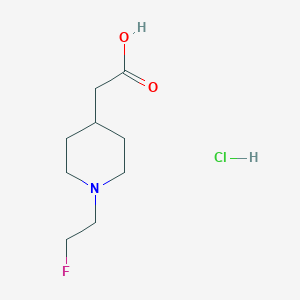
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)
![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)
